Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide
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Overview
Description
Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide: is an organosulfur compound with the molecular formula C9H6O4S . It is a derivative of benzo[b]thiophene, characterized by the presence of a carboxylic acid group at the 5-position and a sulfone group at the 1,1-position.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions with arylboronic acids via c–h activation, followed by pd (ii)-catalyzed arylation . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Result of Action
It’s known that the compound can undergo oxidative cross-coupling with arylboronic acids . This suggests that the compound might induce changes in the target molecules, potentially leading to various cellular effects.
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide can be influenced by various environmental factors. For instance, it’s known that thiophene 1,1-dioxide can easily undergo desulfonylative transformation to afford a dimer even at temperatures less than 40°C . This suggests that temperature and other environmental conditions could affect the stability and action of the compound.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One efficient method for synthesizing benzo[b]thiophene derivatives involves the reaction of aryne intermediates with alkynyl sulfides.
Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes at room temperature.
Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide are not widely documented, the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-CPBA, BF3·Et2O
Reduction: Specific reagents not widely reported
Substitution: Aryne intermediates, alkynyl sulfides
Major Products Formed:
Oxidation: Formation of sulfone derivatives
Substitution: Formation of multisubstituted benzothiophene derivatives
Scientific Research Applications
Biology and Medicine: The compound’s derivatives have shown promise in pharmaceutical research, particularly in the development of drugs with antifungal and anticancer properties .
Industry: In materials science, benzo[b]thiophene derivatives are explored for their electronic properties, making them candidates for use in organic semiconductors and other advanced materials .
Comparison with Similar Compounds
Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide: This compound shares a similar structure but differs in the hydrogenation state of the thiophene ring.
Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness: Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide is unique due to the presence of both a carboxylic acid group and a sulfone group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBAZFOFYZODKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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